

TM5441 vs TM5275 PAI-1 inhibitor efficacy

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Compound Focus: TM5441

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Efficacy and Application Comparison

The table below summarizes the key experimental findings for **TM5441** and TM5275 across various disease models.

Inhibitor	Disease Model	Key Efficacy Findings	Dosage & Administration
TM5441	Cancer (Xenotransplant) [1]	Decreased tumor cell viability (IC50 ~9.7-60.3 μ M); induced apoptosis; disruptive effect on tumor vasculature; non-significant trend of decreased tumor growth.	20 mg/kg, oral, daily
	Non-Alcoholic Fatty Liver Disease (NAFLD) [2] [3]	Attenuated hepatic steatosis, inflammation, and fibrosis; improved insulin resistance and mitochondrial function.	20 mg/kg, oral, daily
	Chronic Obstructive Pulmonary Disease (COPD) [4]	Attenuated airway inflammation, emphysema, and lung function decline induced by cigarette smoke extract.	20 mg/kg, oral, daily

Inhibitor	Disease Model	Key Efficacy Findings	Dosage & Administration
TM5275	Thrombosis [5]	Effective antithrombotic agent in rat and primate models; did not prolong bleeding time.	1-10 mg/kg, oral (rats)
	Liver Fibrosis (Metabolic Syndrome) [6] [7]	Ameliorated hepatic fibrosis; suppressed activation and proliferation of hepatic stellate cells (HSCs); reduced TGF- β 1 and collagen production.	50-100 mg/kg/day, oral (in drinking water)
	Cancer (In Vitro) [1]	Decreased cell viability in human cancer cell lines; induced intrinsic apoptosis.	50 μ M (in vitro)

Detailed Experimental Protocols

For reliable replication and critical appraisal, here is a detailed breakdown of the key methodologies from the cited studies.

Cancer Model (TM5441)

- **Cell Lines:** HT1080 (fibrosarcoma), HCT116 (colorectal carcinoma), and others [1].
- **In Vitro Viability & Apoptosis:**
 - **Cell Viability:** Measured using the **CellTiter-Glo luminescent assay** after 48-hour compound exposure. IC50 values were calculated from dose-response curves [1].
 - **Apoptosis:** Assessed via **flow cytometry** using Annexin V/PI staining and the **JC-1 assay** for mitochondrial depolarization after 24-48 hour treatment [1].
- **In Vivo Tumor Model:**
 - **Mice:** Xenotransplanted with HT1080 or HCT116 cells [1].
 - **Dosing:** **TM5441** was dissolved in DMSO, incorporated into peanut butter and honey, and administered orally at 20 mg/kg daily [1].
 - **Endpoints:** Tumor growth, survival, and immunohistochemical analysis of apoptosis and vasculature [1].

NAFLD/NASH Models (TM5441 & TM5275)

- **Animal Models:**
 - **TM5441:** C57BL/6J mice fed a **High-Fat Diet (HFD)** for 10-20 weeks [2] [3].
 - **TM5275:** Fischer 344 rats fed a **Choline-Deficient L-Amino-Acid-Defined (CDAA)** diet or diabetic OLETF rats injected with porcine serum [6] [7].
- **Dosing:** Both inhibitors were administered orally via drinking water or diet at specified doses [2] [6].
- **Key Assessments:**
 - **Histology:** H&E staining (steatosis), Sirius Red (fibrosis), immunohistochemistry for α -SMA (activated HSCs) [6] [3].
 - **Biochemical:** Hepatic triglyceride content, collagen content (Sircol assay), plasma insulin/glucose (HOMA-IR) [6] [3].
 - **Molecular:** Western blot for p-Akt, p-AMPK, PGC-1 α ; RT-qPCR for fibrotic and inflammatory genes [2] [6].

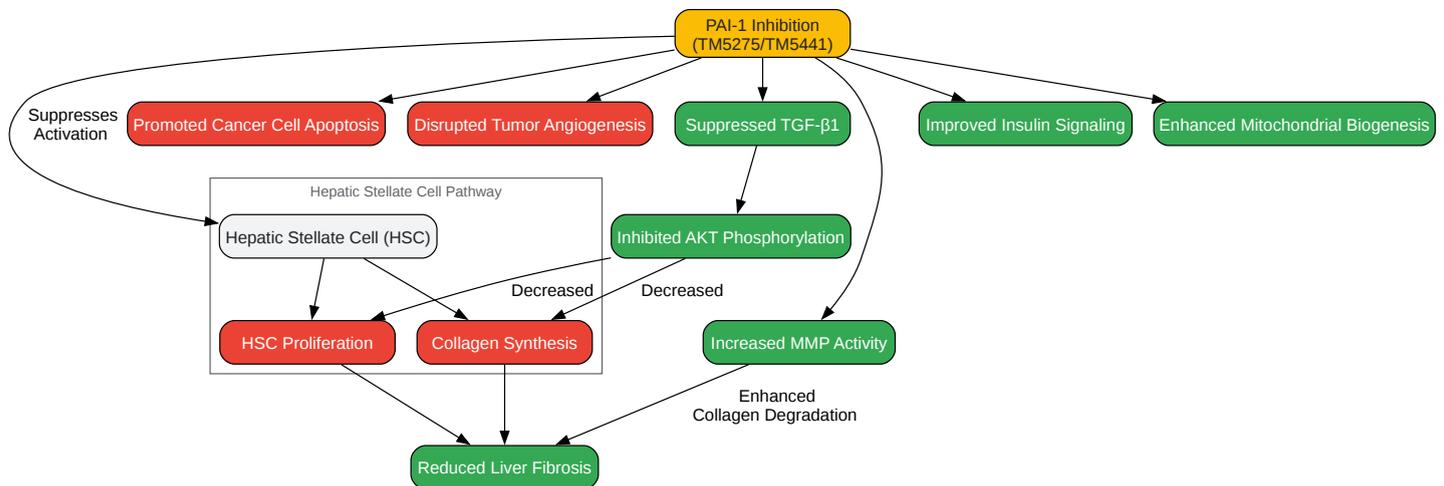
Thrombosis Model (TM5275)

- **Models:** Rat arteriovenous shunt thrombosis and ferric chloride-induced carotid artery thrombosis [5].
- **Dosing:** 1-10 mg/kg, orally [5].
- **Key Assessments:** Thrombus weight; bleeding time; coagulation parameters (aPTT, PT) [5].

Mechanism of Action and Signaling

TM5441 and **TM5275** belong to the same class of orally active small-molecule PAI-1 inhibitors. While initially designed to bind the cleft in PAI-1's central β -sheet A, structural studies suggest they actually bind the **flexible joint region** (comprising helix E, helix F, and strand 1 of β -sheet A), which is distinct from the vitronectin binding site [8]. This binding restricts PAI-1's structural flexibility, inducing a transition to a substrate-like or inert form that cannot effectively inhibit plasminogen activators (tPA/uPA) [8].

The diagram below illustrates the signaling pathways and therapeutic effects of PAI-1 inhibition, particularly in the context of liver fibrosis.



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Conclusion and Research Implications

In summary, the current pre-clinical data suggests a differentiation in the research applications of these two inhibitors:

- **TM5441** demonstrates a broader spectrum of efficacy in pre-clinical models, showing promise in **metabolic diseases (NAFLD/NASH)**, **cancer (anti-angiogenic and pro-apoptotic)**, and **inflammatory lung diseases (COPD)** [2] [3] [4].
- **TM5275** has the most robust data supporting its use as an **antithrombotic agent without increased bleeding risk**, and it also shows significant **anti-fibrotic activity in the liver** [5] [6] [7].

A notable limitation across the studies is the **lack of direct, side-by-side comparison** in identical models. Furthermore, detailed pharmacokinetic data (e.g., half-life, bioavailability) that could further explain efficacy differences is not fully available in the searched literature.

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